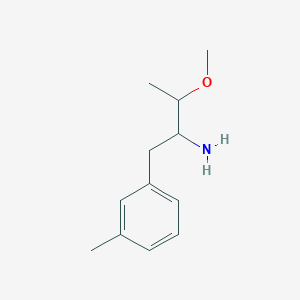

3-Methoxy-1-(3-methylphenyl)butan-2-amine

Übersicht

Beschreibung

3-Methoxy-1-(3-methylphenyl)butan-2-amine is an organic compound with a complex structure that includes a methoxy group, a methylphenyl group, and an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1-(3-methylphenyl)butan-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 3-methylphenylacetonitrile with 3-methoxy-1-bromobutane, followed by reduction of the nitrile group to an amine. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate hydrogenation steps, and automated systems ensure precise control over reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methoxy-1-(3-methylphenyl)butan-2-amine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

Reduction: The amine group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like DMF or THF.

Major Products

Oxidation: Formation of 3-methoxy-1-(3-methylphenyl)butan-2-one.

Reduction: Formation of this compound.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

1.1 Psychoactive Properties

Recent studies have identified 3-Methoxy-1-(3-methylphenyl)butan-2-amine as a compound with psychoactive effects. It falls within a class of substances known as new psychoactive substances (NPS), which are often designed to mimic the effects of controlled drugs. Research indicates that these compounds can exhibit stimulant properties similar to amphetamines, making them subjects of interest in both clinical and forensic toxicology .

1.2 Mechanism of Action

The mechanism of action for this compound is not fully elucidated; however, preliminary findings suggest it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin. Understanding its pharmacodynamics could lead to insights into its potential therapeutic uses or risks associated with abuse .

Toxicological Studies

2.1 Detection Methods

The identification and analysis of this compound in biological samples have been facilitated by advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods allow for the rapid detection of this compound among other NPS, providing essential data for toxicological assessments .

2.2 Case Studies in Clinical Settings

In clinical settings, there have been documented cases where patients tested positive for this compound alongside other NPS. Such cases highlight the importance of monitoring for emerging substances in drug screenings, as they may present unique challenges in terms of treatment and management .

Comparative Analysis with Related Compounds

To better understand the implications of this compound, a comparative analysis with structurally similar compounds is beneficial. The following table summarizes key characteristics:

| Compound Name | Chemical Structure | Psychoactive Effects | Detection Method |

|---|---|---|---|

| This compound | C12H17NO2 | Stimulant | LC-MS/MS |

| 4-Methylmethcathinone (4-MMC) | C11H15NO | Stimulant | GC-MS |

| Mephedrone | C11H15NO2 | Stimulant | LC-MS/MS |

Future Directions in Research

The ongoing research into this compound suggests several future directions:

- Longitudinal Studies : Conducting long-term studies to assess the chronic effects of exposure to this compound.

- Therapeutic Potential : Investigating potential therapeutic applications, particularly in treating conditions related to mood and cognition.

- Regulatory Considerations : Monitoring legislative changes regarding NPS to ensure public safety and inform clinical practices.

Wirkmechanismus

The mechanism of action of 3-Methoxy-1-(3-methylphenyl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amine groups play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Methoxy-1-(3-methylphenyl)butan-2-one: Similar structure but with a carbonyl group instead of an amine.

2-Methoxy-3-methylphenol: Contains a methoxy and methyl group on a phenol ring.

3-Methoxy-3-methyl-1-butanol: Similar structure but with a hydroxyl group instead of an amine.

Uniqueness

3-Methoxy-1-(3-methylphenyl)butan-2-amine is unique due to the presence of both a methoxy group and an amine group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Biologische Aktivität

Overview

3-Methoxy-1-(3-methylphenyl)butan-2-amine, also known by its chemical structure CHN, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : CHN

- Molecular Weight : 163.26 g/mol

- CAS Number : 1519392-36-9

The biological activity of this compound primarily revolves around its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as a monoamine releaser, influencing the levels of neurotransmitters such as dopamine and norepinephrine in the brain. This mechanism is similar to other compounds in the same class, which are known for their stimulant effects.

Antiproliferative Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, in vitro tests revealed that certain derivatives showed IC values in the low nanomolar range against breast cancer cell lines (MCF-7 and MDA-MB-231), indicating potent cytotoxicity.

| Compound | Cell Line | IC (nM) |

|---|---|---|

| This compound | MCF-7 | 10–33 |

| Similar Compound A | MDA-MB-231 | 23–33 |

These results suggest that the compound may inhibit tubulin polymerization, a critical process for cell division, leading to apoptosis in cancer cells .

Neuropharmacological Effects

The compound has been investigated for its potential neuropharmacological effects. It appears to enhance locomotor activity in animal models, suggesting stimulant properties similar to amphetamines. This effect is likely mediated through increased release of dopamine and norepinephrine, which are crucial for regulating mood and motor functions.

Case Studies

-

Case Study on Antiproliferative Effects :

In a study examining various derivatives of butanamine compounds, researchers found that modifications at specific positions significantly enhanced antiproliferative activity. The study highlighted how structural variations influenced the compound's ability to disrupt microtubule dynamics in cancer cells . -

Neuropharmacological Assessment :

Another study assessed the locomotor effects of this compound in rodents. Results indicated a marked increase in activity levels compared to control groups, supporting its classification as a potential psychoactive substance with stimulant properties .

Safety and Toxicology

While initial findings are promising regarding the therapeutic potential of this compound, further research is essential to assess its safety profile. Toxicological studies are necessary to understand the compound's long-term effects and potential for abuse, particularly given its structural similarities to other psychoactive substances.

Eigenschaften

IUPAC Name |

3-methoxy-1-(3-methylphenyl)butan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-9-5-4-6-11(7-9)8-12(13)10(2)14-3/h4-7,10,12H,8,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBWMXKCKORRKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(C(C)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1519392-36-9 | |

| Record name | 3-methoxy-1-(3-methylphenyl)butan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.